
2-Allyloxyphenylboronic acid
Vue d'ensemble
Description
2-Allyloxyphenylboronic acid is a chemical compound with the CAS Number: 151414-76-5 and a molecular weight of 178 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H11BO3 . The InChI Code is 1S/C9H11BO3/c1-2-7-13-9-6-4-3-5-8 (9)10 (11)12/h2-6,11-12H,1,7H2 .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .It should be stored in a dry environment at a temperature between 2-8°C .
Applications De Recherche Scientifique
Bioorthogonal Coupling Reactions
2-Allyloxyphenylboronic acid and similar compounds are instrumental in bioorthogonal coupling reactions. A study demonstrated the rapid formation of a stable boron-nitrogen heterocycle, which is useful for protein conjugation and withstands SDS-PAGE analysis, highlighting its compatibility with physiological conditions (Ozlem Dilek et al., 2015).
Synthetic Chemistry
In synthetic chemistry, this compound derivatives are used for selective allylic arylation. For example, hydrazone-palladium-catalyzed allylic arylation of cinnamyloxyphenylboronic acid esters was effective in producing 1,3-diarylpropene derivatives, showcasing its importance in complex synthetic processes (Kohei Watanabe et al., 2014).
Antimicrobial Applications
Research indicates that 2-formylphenylboronic acids, like this compound, have significant antimicrobial properties. A study involving 5-Trifluoromethyl-2-formyl phenylboronic acid, a similar compound, revealed its potential as an antibacterial agent, providing insights into its mechanism of action against various microorganisms (Agnieszka Adamczyk-Woźniak et al., 2020).
Pharmaceutical Research
This compound derivatives have potential applications in pharmaceutical research. For instance, derivatives of phenylboronic acid have shown antiproliferative and proapoptotic effects in cancer cell lines, suggesting their utility as novel anticancer agents (Mateusz Psurski et al., 2018).
Carbohydrate Chemistry
In carbohydrate chemistry, compounds like this compound are used for the synthesis of specifically substituted or oxidized sugar derivatives. Their unique reactivity with diols, forming cyclic esters, is crucial in creating various carbohydrate compounds (R. Ferrier, 1972).
Drug Delivery Systems
This compound derivatives contribute to the development of glucose-responsive materials for drug delivery, particularly in insulin delivery systems. Their unique interaction with carbohydrates is utilized in creating various nanomaterials for controlled drug release (Rujiang Ma & Linqi Shi, 2014).
Safety and Hazards
The safety information for 2-Allyloxyphenylboronic acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
2-Allyloxyphenylboronic acid is a type of organoboron compound . SA is overexpressed on various cancer cells, making it a widely used target receptor for cancer diagnosis and treatment .
Mode of Action
Boronic acids, including this compound, are known to form reversible boronic acid esters with sa . This interaction could potentially alter the function of SA, affecting the behavior of the cancer cells it is expressed on .
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron compounds to a palladium catalyst .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity can be influenced by its storage conditions .
Result of Action
Given its potential interaction with sa, it may influence the behavior of cells expressing sa, such as certain cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in SM coupling reactions can be affected by the presence of aerobically-generated peroxide-type oxidants in ethereal solvents . Additionally, the compound’s stability can be influenced by its storage conditions .
Analyse Biochimique
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property makes 2-Allyloxyphenylboronic acid potentially useful in biochemical reactions involving these types of molecules.
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to interact with biomolecules through the formation of boronate esters. This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that boronic acids are generally stable under physiological conditions .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to be able to cross cell membranes, potentially interacting with various transporters or binding proteins .
Subcellular Localization
Boronic acids, due to their ability to cross cell membranes, could potentially localize to various compartments or organelles within the cell .
Propriétés
IUPAC Name |
(2-prop-2-enoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6,11-12H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUALPRJAXOAGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476275 | |
| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151414-76-5 | |
| Record name | 2-ALLYLOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(prop-2-en-1-yloxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)
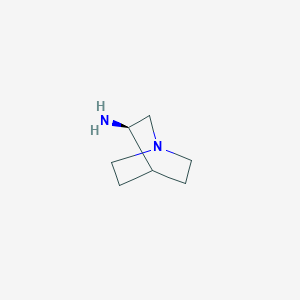

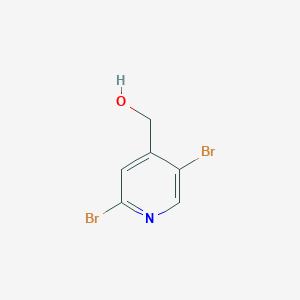
![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)

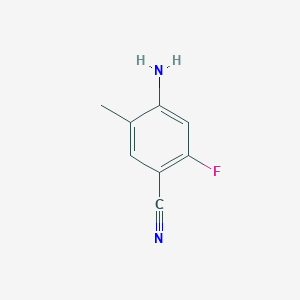
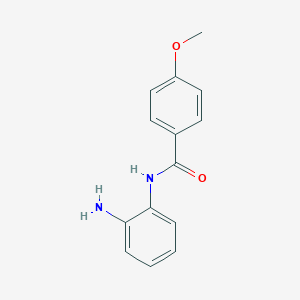
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)
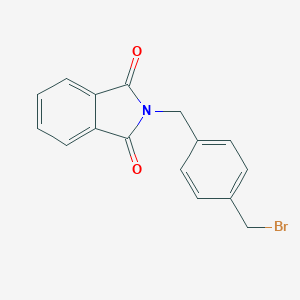
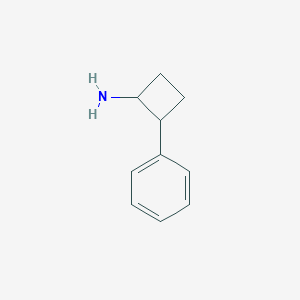
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)
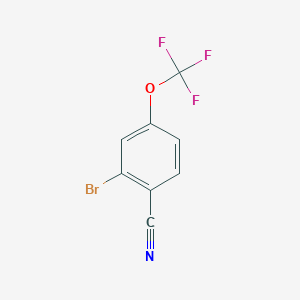
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
